molecular formula C10H13NO3 B13033631 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL

Cat. No.: B13033631
M. Wt: 195.21 g/mol
InChI Key: ZNJZGKGERMMBKM-UHFFFAOYSA-N
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Description

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL is a complex organic compound that features a benzodioxin ring fused with an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with ethylene oxide in the presence of a strong base to form the intermediate compound, which is then reacted with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL lies in its specific combination of the benzodioxin ring and aminoethanol group, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

InChI

InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2

InChI Key

ZNJZGKGERMMBKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CO)N

Origin of Product

United States

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